2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene

Description

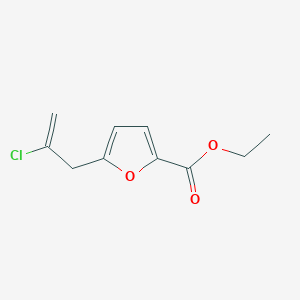

2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene is a chlorinated propene derivative featuring a furan ring substituted with an ethoxycarbonyl group at the 5-position. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol.

Properties

IUPAC Name |

ethyl 5-(2-chloroprop-2-enyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAAUMYPOCEWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221827 | |

| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-35-4 | |

| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the use of palladium-catalyzed reactions. The general synthetic route involves the coupling of appropriate precursors under controlled conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 70 µM |

| Pseudomonas aeruginosa | 60 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells.

| Cell Line | GI50 Value (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 2.23 |

| RPMI-8226 (Leukemia) | 2.76 |

| MCF-7 (Breast Cancer) | 5.00 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential therapeutic agent in oncology .

Case Studies

A notable case study involved the application of this compound in a murine model for testing its efficacy against induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The study highlighted the compound's ability to enhance the efficacy of existing treatments while reducing side effects .

Scientific Research Applications

Applications in Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of compounds similar to 2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene exhibit notable antimicrobial properties. For instance, certain pyrazoline derivatives have been shown to possess antibacterial and antifungal activities, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Research:

Compounds with similar structures have been investigated for their cytotoxic effects against various cancer cell lines. The incorporation of furan rings has been linked to enhanced biological activity, making these compounds candidates for further development as anticancer agents .

Neurological Applications:

Some studies have explored the neuroprotective effects of pyrazoline derivatives, which may relate to compounds like this compound. These derivatives have shown promise in treating conditions such as epilepsy and neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Q & A

Q. Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the propene backbone and substitution patterns. The ethoxycarbonyl group shows a triplet near δ 4.3 ppm (¹H) and a carbonyl signal at ~δ 165 ppm (¹³C).

- IR : Stretching frequencies at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (furan C=C) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 242.04) .

Advanced: How can computational modeling predict reactivity trends in derivatives of this compound?

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- HOMO-LUMO analysis : Predicts sites for electrophilic/nucleophilic attacks.

- Transition-state modeling : Identifies energy barriers for reactions like cycloadditions or ester hydrolysis.

- QSAR : Links structural features (e.g., chloro substitution) to biological activity using databases like CC-DPS .

Basic: What are the common side reactions observed during derivatization of this compound?

Q. Methodological Answer :

- Ester hydrolysis : The ethoxycarbonyl group may hydrolyze under acidic/basic conditions.

- Furan ring opening : Strong nucleophiles (e.g., Grignard reagents) can attack the furan oxygen, leading to ring cleavage.

- Polymerization : The propene double bond may polymerize under radical initiators .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

Discrepancies in bioactivity often stem from:

- Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across studies.

- Structural analogs : Compare data with closely related compounds (e.g., 2-chloro-3-(2-ethylphenyl)-1-propene) to identify structure-activity trends .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of chloro-organic vapors.

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Waste disposal : Chlorinated waste must be collected separately and incinerated in accordance with EPA guidelines .

Advanced: How can X-ray crystallography elucidate unexpected stereochemistry in derivatives?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in stereochemistry:

- Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures yields suitable crystals.

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.

- Refinement : Software like SHELXL refines bond lengths/angles to confirm configurations (e.g., E vs. Z isomers) .

Basic: What solvents are compatible with this compound for reaction studies?

Q. Methodological Answer :

- Non-polar : Hexane, toluene (for solubility of apolar intermediates).

- Polar aprotic : THF, DMF (enhance nucleophilicity in substitution reactions).

- Avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis .

Advanced: How to design a structure-activity relationship (SAR) study for pharmacological applications?

Q. Methodological Answer :

- Derivative synthesis : Modify substituents (e.g., replace ethoxycarbonyl with nitro or amino groups).

- In vitro assays : Test cytotoxicity (e.g., against HeLa cells) and enzyme inhibition (e.g., kinase assays).

- Statistical analysis : Use PCA or cluster analysis to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.